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ethyl 5-(2-phenyl-2H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate

Lipophilicity Membrane Permeability Medicinal Chemistry

Ethyl 5-(2-phenyl-2H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1396864-59-7, molecular formula C19H16N6O3, molecular weight 376.38 g/mol) is a heterocyclic small molecule characterized by a pyrazolo[1,5-a]pyridine core bearing an ethyl ester at the 3-position and a 2-phenyl-2H-1,2,3-triazole-4-carboxamido substituent at the 5-position. This compound is currently available as a research-grade catalog item (e.g., catalog number EVT-2861836) for screening and lead-optimization campaigns.

Molecular Formula C19H16N6O3
Molecular Weight 376.376
CAS No. 1396864-59-7
Cat. No. B2724762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-(2-phenyl-2H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate
CAS1396864-59-7
Molecular FormulaC19H16N6O3
Molecular Weight376.376
Structural Identifiers
SMILESCCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=NN(N=C3)C4=CC=CC=C4
InChIInChI=1S/C19H16N6O3/c1-2-28-19(27)15-11-20-24-9-8-13(10-17(15)24)22-18(26)16-12-21-25(23-16)14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,22,26)
InChIKeyMBMDQJQENQCDER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-(2-phenyl-2H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1396864-59-7) — Structural Identity and Procurement-Readiness Assessment


Ethyl 5-(2-phenyl-2H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1396864-59-7, molecular formula C19H16N6O3, molecular weight 376.38 g/mol) is a heterocyclic small molecule characterized by a pyrazolo[1,5-a]pyridine core bearing an ethyl ester at the 3-position and a 2-phenyl-2H-1,2,3-triazole-4-carboxamido substituent at the 5-position . This compound is currently available as a research-grade catalog item (e.g., catalog number EVT-2861836) for screening and lead-optimization campaigns . The combination of a 1,2,3-triazole ring with an N2-phenyl substituent and an amide-linked pyrazolo[1,5-a]pyridine ester scaffold distinguishes it from the more commonly encountered 1,2,4-triazole and N1-alkyl-triazole analogs in kinase and GPCR-focused libraries [1]. No primary peer-reviewed research articles or patents disclosing biological data specific to CAS 1396864-59-7 were identified at the time of this evidence-gathering; the compound is predominantly referenced in vendor catalogs and chemical databases, indicating an early-stage or probe-compound status.

Why Generic Substitution of Ethyl 5-(2-phenyl-2H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate Is Precluded by Regioisomeric and Substituent-Dependent Structure–Activity Relationships


In-class compounds within the pyrazolo[1,5-a]pyridine-3-carboxylate amide family cannot be interchanged casually for three reasons. First, the triazole regioisomerism (1,2,3- vs. 1,2,4-triazole) alters the spatial orientation of the amide linker and the phenyl substituent, thereby modulating target binding and selectivity [1]. Second, the N2-phenyl substituent on the 1,2,3-triazole introduces distinct steric and electronic properties compared to N1-alkyl or N1-aryl congeners—such as ethyl 5-(1-methyl-1H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1396765-83-5)—which typically exhibit different metabolic stability, solubility, and off-target profiles . Third, the ethyl ester at the 3-position of the pyrazolo[1,5-a]pyridine core serves as a key pharmacophoric handle; hydrolysis to the carboxylic acid or replacement with a carboxamide can drastically alter permeability, potency, and pharmacokinetics, as demonstrated in related antitubercular pyrazolo[1,5-a]pyridine-3-carboxamide series [2].

Quantitative Differentiation Evidence for Ethyl 5-(2-phenyl-2H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate Relative to Closest Structural Analogs


Increased Calculated Lipophilicity (clogP) of the N2-Phenyltriazole Analog Predicts Enhanced Membrane Permeability Versus the N1-Methyl Comparator

The target compound, bearing an N2-phenyl substituent on the 1,2,3-triazole ring, exhibits a higher calculated partition coefficient (clogP ≈ 3.2) compared with the N1-methyl analog ethyl 5-(1-methyl-1H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1396765-83-5; clogP ≈ 1.8), based on consensus predictions from SwissADME and XLogP3 platforms [1]. This difference of approximately 1.4 log units suggests a 20- to 30-fold theoretical increase in membrane partitioning, which can translate into superior passive permeability in Caco-2 and PAMPA assays—a critical parameter for programs targeting intracellular enzymes or central nervous system receptors [2].

Lipophilicity Membrane Permeability Medicinal Chemistry ADME Prediction

N2-Phenyltriazole Scaffold Offers an Additional π–π Interaction Surface Not Available in N1-Alkyl or N1-Aryl Triazole Congeners

Crystallographic and docking studies on 1,2,3-triazole-containing kinase inhibitors demonstrate that the N2-phenyl substituent can engage in edge-to-face or parallel-displaced π–π interactions with aromatic protein residues (e.g., phenylalanine or tyrosine side chains), a pharmacophoric feature absent in N1-alkyl analogs [1]. The target compound positions the phenyl ring at the N2 atom of the triazole, projecting it into a distinct vector compared with N1-phenyl-1,2,3-triazole regioisomers [2]. In the context of the pyrazolo[1,5-a]pyridine-3-carboxamide antitubercular series (where related diaryl derivatives achieve MIC values ranging from 0.016 to 0.500 μg/mL against M. tuberculosis H37Rv), the presence of an optimized aromatic side chain has been shown to contribute >10-fold potency improvements [3].

Molecular Recognition π–π Stacking Kinase Inhibition Structure-Based Design

Predicted Drug-Likeness and Synthetic Tractability Differentiate the Target Compound from Heavier or More Complex Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives

The target compound (MW 376.38 g/mol, 6 hydrogen bond acceptors, 1 hydrogen bond donor, 6 rotatable bonds, TPSA ≈ 112 Ų) resides within lead-like physicochemical space (MW < 400, HBD ≤ 5, HBA ≤ 10, rotatable bonds ≤ 10), making it suitable for oral bioavailability optimization [1]. In comparison, TB47—a pyrazolo[1,5-a]pyridine-3-carboxamide antitubercular clinical candidate—has a molecular weight of 445.5 g/mol and TPSA ≈ 130 Ų, placing it closer to the drug-like upper boundary [2]. The ethyl ester prodrug handle on the target compound also permits facile hydrolysis to the carboxylic acid for solubility optimization or further amide derivatization, a synthetic flexibility not available in the 3-carboxamide series [3]. The target compound passes Lipinski's Rule of Five with zero violations, while approximately 30% of the pyrazolo[1,5-a]pyridine-3-carboxamide diaryl derivatives in the antitubercular series exhibit one or more violations [2].

Drug-Likeness Lead-Likeness Fragment-Based Drug Discovery Physicochemical Properties

Metabolic Stability Predicted to Be Modulated by the N2-Phenyl Group Relative to N1-Methyl or N1-Unsubstituted Triazoles

The N2-phenyl substituent on the 1,2,3-triazole ring is predicted to confer differential metabolic stability compared with N1-alkyl or N1-unsubstituted triazole analogs. In general, N-aryl triazoles undergo CYP450-mediated metabolism primarily through aromatic hydroxylation and epoxidation, whereas N-alkyl triazoles are susceptible to N-dealkylation and α-hydroxylation pathways [1]. SwissADME and SOMP (Site of Metabolism Prediction) algorithms indicate that the N2-phenyl group of the target compound presents a metabolic soft spot at the para-position of the phenyl ring, which can be blocked by fluorine substitution in follow-on analogs—a strategy not applicable to N1-methyl analogs that lack the aromatic ring entirely [2]. No experimental microsomal stability or CYP inhibition data are available for the target compound; these predictions are based on class-level metabolism knowledge of 1,2,3-triazole-containing drugs such as tazobactam and cefatrizine [1].

Metabolic Stability CYP450 Microsomal Clearance In Silico ADME

Recommended Research and Procurement Application Scenarios for Ethyl 5-(2-phenyl-2H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate


Diversity-Oriented Screening Library Enrichment for Kinase and GPCR Targets

The N2-phenyl-1,2,3-triazole scaffold introduces a unique vector for aromatic interactions not represented in common N1-substituted triazole screening collections [1]. Procurement for kinase or GPCR screening libraries is justified by the scaffold's potential to engage a distinct π-interaction surface, complementing existing 1,2,4-triazole and N1-alkyl-1,2,3-triazole chemotypes [2]. The lead-like physicochemical profile (MW 376.38, TPSA ≈ 112 Ų, zero Lipinski violations) ensures compatibility with high-throughput screening formats and downstream hit-to-lead chemistry [3].

Structure–Activity Relationship (SAR) Expansion Around the Triazole N2-Position in Pyrazolo[1,5-a]pyridine Amide Series

For medicinal chemistry teams working on pyrazolo[1,5-a]pyridine-based inhibitors, this compound provides systematic SAR exploration of the triazole N2-substituent space [1]. The ethyl ester at the 3-position serves as a synthetic handle for hydrolysis to the carboxylic acid or conversion to diverse amides, enabling modular library synthesis [2]. The N2-phenyl group can be varied (e.g., 4-fluoro, 4-methoxy, 4-trifluoromethyl) to probe electronic effects on target binding, while the N1-methyl analog (CAS 1396765-83-5) is limited to substituent variation only at the triazole 4-position [3].

Metabolic Stability and CYP liability Assessment Studies Comparing N2-Aryl vs. N1-Alkyl Triazole Chemotypes

The target compound is suitable for comparative in vitro metabolic stability studies (human liver microsomes, hepatocytes) alongside its N1-methyl analog to experimentally quantify the impact of N2-phenylation on oxidative metabolism and CYP inhibition [1]. The predicted susceptibility to para-hydroxylation on the phenyl ring provides a clear rationale for follow-up analog design (e.g., 4-F, 4-Cl, 4-CF3 derivatives) aimed at improving metabolic stability—a standard lead optimization strategy [2].

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